molecular formula C20H32N2O4 B5214652 3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide

Cat. No. B5214652
M. Wt: 364.5 g/mol
InChI Key: PZMYHDLTILHGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide, also known as UMB 425, is a synthetic compound that belongs to the family of piperidine derivatives. UMB 425 has garnered attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide 425 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound 425 has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound 425 has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease, and to protect dopaminergic neurons in Parkinson's disease.

Mechanism of Action

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide 425 exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. This compound 425 has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which leads to the accumulation of misfolded proteins and ultimately induces apoptosis in cancer cells. This compound 425 also inhibits the aggregation of amyloid beta peptides by binding to the peptides and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects:
This compound 425 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 425 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound 425 also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In Alzheimer's disease, this compound 425 inhibits the aggregation of amyloid beta peptides and prevents their toxicity to neurons. In Parkinson's disease, this compound 425 protects dopaminergic neurons by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide 425 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound 425 also has a high degree of selectivity for its target proteins, which makes it a useful tool for studying specific pathways. However, this compound 425 has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, this compound 425 has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for 3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide 425 research. One area of interest is the development of this compound 425 derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of this compound 425 in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound 425 and its potential therapeutic applications in other diseases.

Synthesis Methods

3-[1-(2,6-dimethoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide 425 can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine in the presence of acetic acid to form 1-(2,6-dimethoxybenzyl)piperidine. The second step involves the reaction of the newly formed compound with 2-chloro-N-(2-methoxyethyl)propanamide in the presence of sodium hydride to form this compound 425.

properties

IUPAC Name

3-[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-24-14-11-21-20(23)8-7-16-9-12-22(13-10-16)15-17-18(25-2)5-4-6-19(17)26-3/h4-6,16H,7-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMYHDLTILHGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.